molecular formula C19H22N4O3S2 B2772636 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-19-9

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2772636
CAS No.: 1021215-19-9
M. Wt: 418.53
InChI Key: AENDNEOCGCUVPT-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C19H22N4O3S2 and its molecular weight is 418.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Behavior

The chemical structure and synthesis methodologies of compounds related to 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide have been explored in various studies. Research has shown that such compounds can be synthesized through various chemical reactions, including the coupling of diazo compounds with cyanoacetate or acetoacetate, leading to a wide range of heterocyclic derivatives, such as pyrazole, isoxazole, pyrimidine, triazine, and pyrazolopyrimidine derivatives Mohareb, R. et al. (2004). These methodologies offer a versatile approach to synthesizing compounds with potential therapeutic and material applications.

Biological Activities

Several derivatives of the mentioned compound have been synthesized and evaluated for their biological activities, including anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidines derivatives have been assessed for their anticancer and anti-5-lipoxygenase agents, showcasing the potential of these compounds in therapeutic applications Rahmouni, A. et al. (2016). The structure-activity relationship studies suggest these compounds' potential as lead molecules for developing new drugs.

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of related compounds have also been investigated, indicating their utility in addressing infectious diseases and oxidative stress. For instance, compounds synthesized from related chemical structures have shown significant antimicrobial activity against a variety of bacterial strains, as well as promising antioxidant activity El‐Borai, M. et al. (2013). These findings highlight the potential of such compounds in developing new antimicrobial agents and antioxidants.

Molecular Docking and In Vitro Screening

The use of molecular docking and in vitro screening techniques has provided insights into the interaction mechanisms of these compounds with biological targets. Studies involving the synthesis, molecular docking, and in vitro screening of newly synthesized derivatives have demonstrated moderate to good binding energies, suggesting their potential as ligands for specific proteins Flefel, E. M. et al. (2018). These techniques play a crucial role in the preclinical evaluation of new compounds, guiding the optimization process for better therapeutic efficacy.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-N-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-11(2)20-19(24)14-9-15(16-5-4-7-27-16)21-18-17(14)12(3)22-23(18)13-6-8-28(25,26)10-13/h4-5,7,9,11,13H,6,8,10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENDNEOCGCUVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC(C)C)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.